N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide
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Overview
Description
{2-HYDROXY-3-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-HYDROXY-3-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE typically involves multi-step organic reactions The initial step often includes the formation of the sulfonamide linkage through the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-HYDROXY-3-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the sulfonamide group produces primary or secondary amines.
Scientific Research Applications
{2-HYDROXY-3-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {2-HYDROXY-3-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Organochlorides: Organic compounds containing chlorine, used in various industrial applications.
Uniqueness
{2-HYDROXY-3-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity and specific interactions with molecular targets set it apart from simpler compounds like dichloroaniline and organochlorides.
Properties
Molecular Formula |
C25H38N2O3S |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C25H38N2O3S/c1-19(2)15-26(16-20(3)4)17-24(28)18-27(23-11-7-21(5)8-12-23)31(29,30)25-13-9-22(6)10-14-25/h7-14,19-20,24,28H,15-18H2,1-6H3 |
InChI Key |
HRRPQQPEVBDWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CN(CC(C)C)CC(C)C)O)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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